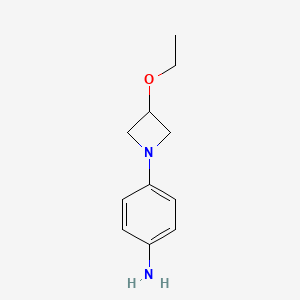
4-(3-Ethoxyazetidin-1-yl)aniline
Descripción general
Descripción
4-(3-Ethoxyazetidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-Ethoxyazetidin-1-yl)aniline is a chemical compound with potential biological activities that have attracted research interest. Its structure, characterized by an ethoxy group and an azetidine ring, may confer unique properties that influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 1706462-07-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is known to affect several biochemical pathways, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering cellular metabolism and function.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways associated with mood and cognition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Some investigations have explored its effects on cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in specific types of cancer cells.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Effects
In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting the compound's potential as an anticancer agent.
Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with this compound significantly reduced cell death compared to untreated controls. This suggests that the compound may have protective effects against oxidative damage.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-Methoxyethyl)aniline | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
| 4-(3-Aminopropyl)aniline | Propyl group instead of ethoxy | Enhanced neuroprotective effects |
| 4-(3-Chlorobenzyl)aniline | Chlorobenzyl substitution | Stronger anticancer activity |
Propiedades
IUPAC Name |
4-(3-ethoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-14-11-7-13(8-11)10-5-3-9(12)4-6-10/h3-6,11H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFNBJBMSXOLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















